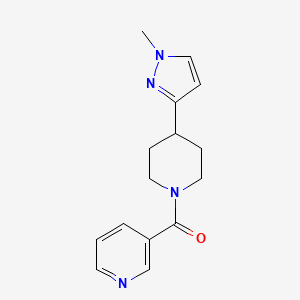
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts used, and the steps involved in the synthesis process .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include understanding its reactivity, stability, and the products formed during the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. These properties can often be predicted using computational chemistry .Mécanisme D'action
Target of Action
It’s worth noting that compounds containing similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and ion channels, contributing to their diverse therapeutic potential .
Mode of Action
Similar compounds have been reported to interact with their targets through various mechanisms, such as inhibiting enzyme activity, modulating receptor function, or altering ion channel permeability . The exact interaction would depend on the specific target and the structural features of the compound.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways, leading to diverse biological effects . These effects can include antimicrobial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities, among others .
Result of Action
Similar compounds have been reported to produce a range of effects at the molecular and cellular levels, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of similar compounds .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone in lab experiments include its high purity and yield, as well as its potential as a therapeutic agent. However, the limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the study of (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone. One direction is to investigate its potential as a therapeutic agent for other diseases, such as viral infections and neurodegenerative disorders. Another direction is to optimize the synthesis method to reduce the cost and increase the yield of the compound. Additionally, further studies are needed to better understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone has been achieved using different methods. One of the methods involves the reaction between 1-methyl-3-pyrazolecarboxaldehyde and 1-(3-pyridyl)piperidine in the presence of a base. Another method involves the reaction between 3-pyridinecarboxaldehyde and 1-(4-aminopiperidin-1-yl)pyrazole in the presence of a coupling reagent. These methods have been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(pyridin-3-yl)methanone has potential applications in various fields of scientific research. It has been studied for its anticancer activity, where it inhibits the growth of cancer cells by inducing apoptosis. It has also been investigated for its antifungal activity, where it inhibits the growth of fungal cells by disrupting their cell membrane. Additionally, this compound has been studied for its antibacterial activity, where it inhibits the growth of bacterial cells by interfering with their DNA replication.
Safety and Hazards
Propriétés
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-18-8-6-14(17-18)12-4-9-19(10-5-12)15(20)13-3-2-7-16-11-13/h2-3,6-8,11-12H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWDWRZYLGBUCRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

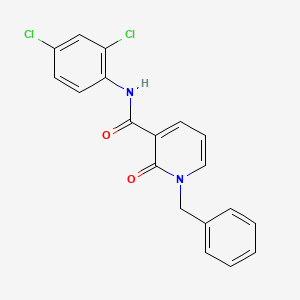
![2-(3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-7-yl)acetic acid](/img/structure/B2792190.png)
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-nitrophenyl)ethanone](/img/structure/B2792194.png)
![2-(9-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetonitrile](/img/structure/B2792196.png)
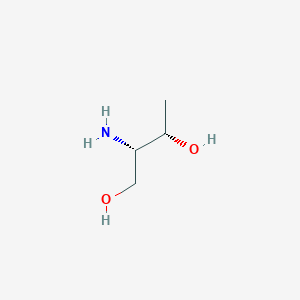


![3-(Oxan-4-yl)-[1,2]oxazolo[5,4-b]pyridine-5-sulfonyl chloride](/img/structure/B2792201.png)
![2-Methyl-3-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2792202.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B2792204.png)
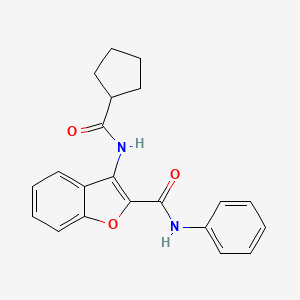
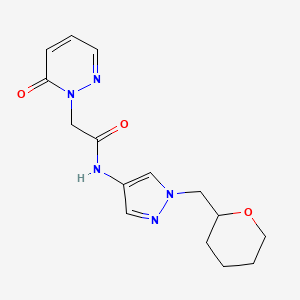

![6-allyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2792209.png)